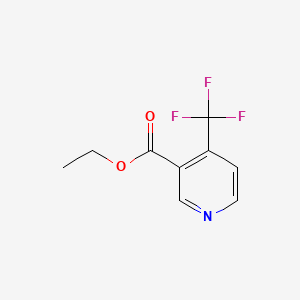

Ethyl 4-(trifluoromethyl)nicotinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-5-13-4-3-7(6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZBDRPKHUIVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673284 | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-65-6 | |

| Record name | Ethyl 4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 4-(trifluoromethyl)nicotinate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 4-(trifluoromethyl)nicotinate, a compound of interest for researchers, scientists, and professionals in the field of drug development. By integrating established safety principles with an understanding of the compound's structural components, this document aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile: A Tale of Two Moieties

To appreciate the safety considerations for Ethyl 4-(trifluoromethyl)nicotinate, it is crucial to analyze the contributions of its two primary structural components: the ethyl nicotinate core and the trifluoromethyl group.

The ethyl nicotinate portion of the molecule is known to be an irritant to the eyes, skin, and respiratory system.[1][2] Ingestion may also cause irritation of the digestive tract.[1] The health effects are largely localized to the points of contact.

The trifluoromethyl (-CF3) group , on the other hand, is a common feature in many pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[3] While the C-F bond is incredibly strong, making the trifluoromethyl group itself quite inert and not inherently toxic, its presence can influence the overall electronic and toxicological properties of the parent molecule.[1] It is also important to consider that many fluorinated compounds are persistent in the environment.[4]

Therefore, the combined hazard profile of Ethyl 4-(trifluoromethyl)nicotinate should be treated as a substance that is irritating to the skin, eyes, and respiratory tract, is harmful if swallowed, and may have unknown long-term effects.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with any chemical intermediate. The following protocols are designed to minimize exposure and ensure the integrity of the compound.

Engineering Controls and Ventilation

The primary line of defense against exposure is a well-designed ventilation system. All handling of Ethyl 4-(trifluoromethyl)nicotinate, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors or aerosols that may be generated. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE is non-negotiable. The following diagram outlines the recommended PPE for handling Ethyl 4-(trifluoromethyl)nicotinate.

Storage Requirements

Proper storage is essential for maintaining the stability of Ethyl 4-(trifluoromethyl)nicotinate and preventing accidental release.

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Step-by-Step Experimental Protocols

Adherence to a detailed protocol is the cornerstone of reproducible and safe science.

Weighing and Transferring

-

Preparation: Don the appropriate PPE as outlined in Figure 1. Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of Ethyl 4-(trifluoromethyl)nicotinate to the vessel.

-

Transfer: If transferring to a reaction vessel, do so slowly and carefully to avoid creating dust or splashes. Use a spatula for solids or a calibrated pipette for liquids.

-

Cleaning: Clean any residual material from the spatula or weighing vessel with an appropriate solvent and dispose of the rinse as hazardous waste.

Solution Preparation

-

Solvent Selection: Choose a solvent in which Ethyl 4-(trifluoromethyl)nicotinate is soluble and which is compatible with the intended reaction.

-

Dissolution: In a chemical fume hood, add the weighed compound to the reaction vessel containing the solvent. Stir gently until fully dissolved. Avoid vigorous stirring that could create aerosols.

-

Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A prompt and correct response to a spill can prevent a minor incident from becoming a major one. The following workflow outlines the necessary steps.

Waste Disposal: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

-

Waste Segregation: All waste containing Ethyl 4-(trifluoromethyl)nicotinate, including unused material, contaminated absorbents, and rinsed containers, must be collected in a designated, labeled hazardous waste container.

-

Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 4-(trifluoromethyl)nicotinate," and any other components of the waste stream.

-

Disposal Procedure: Follow your institution's and local regulations for the disposal of halogenated organic waste.[6] This typically involves collection by a certified hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.

-

Empty Containers: The first rinse of a container that held Ethyl 4-(trifluoromethyl)nicotinate should be collected as hazardous waste. Subsequent rinses may be disposed of according to your institution's policy.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of Ethyl 4-(trifluoromethyl)nicotinate and its parent compounds.

| Property | Ethyl nicotinate | 4-(Trifluoromethyl)nicotinic acid | Ethyl 4-(trifluoromethyl)nicotinate (Estimated) |

| Molecular Formula | C8H9NO2 | C7H4F3NO2 | C9H8F3NO2 |

| Molecular Weight | 151.16 g/mol | 191.11 g/mol | 219.15 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white solid | Likely a liquid or low-melting solid |

| Boiling Point | 223-225 °C | Not available | Expected to be higher than Ethyl nicotinate |

| Flash Point | 93.33 °C | Not available | Likely a combustible liquid |

| Solubility | Soluble in alcohol; slightly soluble in water | Not available | Expected to have low water solubility |

Conclusion

The safe and effective use of Ethyl 4-(trifluoromethyl)nicotinate in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of established safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and disposal procedures outlined in this guide, scientists can minimize risks and create a secure environment for innovation.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%. Retrieved from [Link]

-

Synerzine. (2019, April 12). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(36), 6580-6589. [Link]

-

Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Organic Syntheses. (2007, February 8). Working with Hazardous Chemicals. Retrieved from [Link]

-

Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Retrieved from [Link]

-

AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing. Retrieved from [Link]

-

Hexafluo. (n.d.). Fluorinated Pharmaceutical & Pesticide Intermediates. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. Retrieved from [Link]

-

Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. CHIMIA, 78(10), 687-689. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the regulatory requirements for fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Scaffold

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)nicotinate: Synthesis, Properties, and Applications

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing biological activity and optimizing physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is of paramount importance. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter a molecule's potency, bioavailability, and pharmacokinetic profile. When this powerful functional group is appended to a pyridine ring—a privileged scaffold in medicinal chemistry due to its hydrogen bonding capabilities and aqueous solubility—the resulting trifluoromethylpyridine (TFMP) core becomes a highly sought-after building block.[1]

Ethyl 4-(trifluoromethyl)nicotinate (CAS 1214332-65-6) is a key exemplar of this molecular architecture. As a versatile chemical intermediate, it provides a direct route to a variety of functionalized nicotinic acid derivatives. Its precursor, 4-(trifluoromethyl)nicotinic acid, is a critical component in the synthesis of the insecticide Flonicamid, highlighting the industrial relevance of this scaffold.[2] This guide offers an in-depth exploration of Ethyl 4-(trifluoromethyl)nicotinate, from the fundamental synthesis of its core structure to its properties and key applications, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical and Structural Properties

The introduction of the trifluoromethyl group at the 4-position of the pyridine ring significantly influences the ester's physical properties when compared to its non-fluorinated analog, Ethyl Nicotinate. The high electronegativity of the fluorine atoms draws electron density from the ring, affecting its boiling point and density.

While comprehensive experimental data for Ethyl 4-(trifluoromethyl)nicotinate is not widely published, key properties have been reported by chemical suppliers. The following table summarizes the available data and provides a comparison with the well-characterized Ethyl Nicotinate.

| Property | Ethyl 4-(trifluoromethyl)nicotinate | Ethyl nicotinate |

| CAS Number | 1214332-65-6[3] | 614-18-6[4] |

| Molecular Formula | C₉H₈F₃NO₂[3] | C₈H₉NO₂[4] |

| Molecular Weight | 219.16 g/mol [3] | 151.16 g/mol [4] |

| Boiling Point | 258 °C[5] | 223-224 °C[4] |

| Density | 1.284 g/cm³[5] | 1.107 g/mL at 25 °C[4] |

| Flash Point | 110 °C[5] | 93 °C[6] |

| Refractive Index | Not Available | n20/D 1.504[4] |

| Melting Point | Not Available | 8-10 °C[4] |

Synthesis and Characterization

The synthesis of Ethyl 4-(trifluoromethyl)nicotinate is logically approached in two primary stages: first, the construction of the core 4-(trifluoromethyl)nicotinic acid, followed by its esterification.

Part A: Synthesis of the Precursor, 4-(Trifluoromethyl)nicotinic Acid

Several patented routes exist for the synthesis of 4-(trifluoromethyl)nicotinic acid.[7][8] A robust and economically viable method starts from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, proceeding through cyclization, chlorination, and subsequent hydrogenolysis and hydrolysis steps. This pathway is advantageous as it utilizes readily available starting materials and offers a scalable process for industrial production.

Sources

- 1. Ethyl nicotinate(614-18-6) 13C NMR [m.chemicalbook.com]

- 2. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 3. 1214332-65-6 | MFCD11977214 | Ethyl 4-(Trifluoromethyl)Nicotinate [aaronchem.com]

- 4. Ethyl nicotinate 99 614-18-6 [sigmaaldrich.com]

- 5. 4-Trifluoromethylnicotinic acid ethyl ester | 1214332-65-6 [chemicalbook.com]

- 6. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]

- 7. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Using Ethyl 4-(trifluoromethyl)nicotinate in agrochemical synthesis

Application Note: Strategic Utilization of Ethyl 4-(trifluoromethyl)nicotinate in Agrochemical Synthesis

Part 1: Strategic Overview

The Fluorine Advantage in Agrochemistry

The incorporation of trifluoromethyl (

Ethyl 4-(trifluoromethyl)nicotinate (CAS 1214332-65-6) represents a critical "branch-point" intermediate.[1] Unlike the more common 2- or 6-trifluoromethyl isomers, the 4-position substitution pattern provides a unique steric and electronic environment.[1] It serves as the direct precursor to the systemic insecticide Flonicamid (IKI-220) and offers a versatile scaffold for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1]

Key Chemical Properties:

| Property | Specification |

|---|

| Molecular Formula |

Part 2: Core Application – Synthesis of Flonicamid

Target Analyte: Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) Mechanism of Action: Selective homopteran feeding blocker (modulator of chordotonal organs).[1]

Synthetic Strategy

Direct aminolysis of the ethyl ester with aminoacetonitrile is often sluggish due to the electron-withdrawing effect of the

Detailed Protocol

Step A: Hydrolysis to 4-(Trifluoromethyl)nicotinic Acid Rationale: Quantitative conversion to the acid allows for cleaner activation kinetics in the subsequent step.

-

Charge: Load a 1L jacketed reactor with Ethyl 4-(trifluoromethyl)nicotinate (100 g, 0.456 mol) and Ethanol (300 mL).

-

Reagent Addition: Add aqueous NaOH (1.1 eq, 20 g in 100 mL water) dropwise over 30 minutes, maintaining temperature

. -

Reaction: Heat to reflux (

) for 3 hours. Monitor by HPLC (disappearance of ester peak). -

Workup:

Step B: Activation and Amidation (One-Pot)

Rationale: Using Thionyl Chloride (

-

Activation:

-

Suspend 4-(trifluoromethyl)nicotinic acid (50 g, 0.26 mol) in Toluene (250 mL).

-

Add catalytic DMF (0.5 mL).

-

Add Thionyl Chloride (1.2 eq, 37.3 g) dropwise.

-

Heat to

for 2-3 hours until gas evolution ( -

QC Check: Aliquot quenched in MeOH should show methyl ester by GC/HPLC.

-

-

Amidation:

-

Cool the acid chloride solution to

. -

In a separate vessel, prepare a slurry of Aminoacetonitrile Hydrochloride (1.1 eq, 26.6 g) and Triethylamine (2.5 eq, 66 g) in Toluene.

-

Slowly cannulate the acid chloride solution into the amine slurry over 1 hour, maintaining internal temperature

(Exothermic!).

-

-

Isolation:

-

Stir at room temperature for 4 hours.

-

Quench with water (300 mL). Separate phases.

-

Wash organic phase with dilute HCl (remove unreacted amine) and then Brine.

-

Concentrate Toluene to ~50 mL and add Heptane to crystallize.

-

Yield Expectation: 85-90% Flonicamid.

-

Process Visualization (DOT)

Figure 1: Step-wise synthetic pathway from Ethyl 4-(trifluoromethyl)nicotinate to Flonicamid.

Part 3: Scaffold Diversification (R&D Applications)

Beyond Flonicamid, this ester is a versatile building block for discovering new active ingredients (AIs).

Reduction to Pyridinemethanol

Converting the ester to an alcohol enables the synthesis of ether-linked fungicides (similar to Picoxystrobin analogs but on a pyridine core).[1]

-

Reagent: Sodium Borohydride (

) / Methanol or -

Protocol:

-

Dissolve ester in THF at

. -

Add

(1.0 eq) cautiously. -

Stir 2 hours. Quench with Fieser method.

-

Product: [4-(trifluoromethyl)pyridin-3-yl]methanol .

-

-

Application: Coupling with aryl halides via

or Buchwald etherification to create novel SDHI candidates.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility of the 4-trifluoromethyl nicotinate scaffold.

Part 4: Critical Process Parameters & Safety

| Parameter | Risk/Observation | Control Measure |

| Exothermicity | Amidation (Step B) is highly exothermic.[1] | Control addition rate to keep |

| Moisture Sensitivity | Thionyl chloride and Acid Chloride are water-sensitive.[1] | Use anhydrous Toluene (KF < 100 ppm).[1] Nitrogen blanket. |

| Fluorine Stability | Avoid forcing conditions with strong alkoxides.[1] | |

| Toxicology | Pyridine derivatives can be sensitizers.[1] | Use full PPE (gloves, respirator).[1] Handle in fume hood. |

References

-

Preparation of Flonicamid and Intermediate. Google Patents. Patent CN108191749B.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021.

-

Ethyl 4-(trifluoromethyl)nicotinate Product Data. ChemScene.

-

Flonicamid: A Novel Insecticide. Biosynth.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 4-(trifluoromethyl)nicotinate

Ethyl 4-(trifluoromethyl)nicotinate is a key building block in modern medicinal chemistry and materials science. The presence of the trifluoromethyl group at the 4-position of the pyridine ring imparts unique electronic properties, enhancing metabolic stability and modulating the basicity of the nitrogen atom. These characteristics make it a valuable scaffold for the synthesis of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are paramount in derivatizing this core structure, allowing for the precise installation of a wide array of substituents. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with halo-substituted ethyl 4-(trifluoromethyl)nicotinate, offering insights into reaction mechanisms, optimization, and practical execution.

General Experimental Workflow

The following diagram outlines a general workflow for palladium-catalyzed cross-coupling reactions. Specific details for each reaction type are provided in the subsequent sections.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] For ethyl 4-(trifluoromethyl)nicotinate, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 2- or 6-position of the pyridine ring.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electron-withdrawing nature of the trifluoromethyl group and the ester functionality can influence the reactivity of the halo-substituted nicotinate. Specifically, these groups can render the carbon-halogen bond more susceptible to oxidative addition to the Pd(0) catalyst. However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of a suitable ligand is crucial to modulate the electronic and steric properties of the catalyst and ensure efficient turnover.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate with Phenylboronic Acid

This protocol is based on established methods for the Suzuki coupling of electron-deficient chloropyridines.[2]

-

Reaction Setup: To a flame-dried Schlenk tube, add ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%). For challenging couplings, a more active catalyst system like Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) with a bulky phosphine ligand like SPhos (0.05 mmol, 5 mol%) may be beneficial.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ is a precursor that forms the active Pd(0) species in situ and is often used with specialized ligands for more challenging substrates. |

| Ligand | PPh₃ or SPhos | PPh₃ is a standard ligand. Bulky, electron-rich phosphine ligands like SPhos can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for less reactive chloro-substrates.[2] |

| Base | K₃PO₄ | A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often effective and compatible with many functional groups. |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous, polar aprotic solvents are typically used to ensure solubility of the reagents and stability of the catalytic species. |

| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the catalytic cycle, especially the oxidative addition of the chloropyridine. |

Heck-Mizoroki Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[3] This reaction is valuable for introducing vinyl groups or more complex unsaturated moieties onto the ethyl 4-(trifluoromethyl)nicotinate scaffold.

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. With electron-deficient alkenes, the aryl group typically adds to the β-carbon. The trifluoromethyl group on the pyridine ring can enhance the rate of oxidative addition.

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Detailed Protocol: Heck Reaction of Ethyl 6-bromo-4-(trifluoromethyl)nicotinate with Styrene

This protocol is adapted from general procedures for the Heck reaction of bromo-pyridines.

-

Reaction Setup: In a sealed tube, combine ethyl 6-bromo-4-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

-

Reaction: Seal the tube and heat the mixture to 120 °C for 12 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species. |

| Ligand | PPh₃ or P(o-tolyl)₃ | Phosphine ligands are generally required to stabilize the palladium catalyst and promote the reaction. P(o-tolyl)₃ can sometimes offer improved performance over PPh₃. |

| Base | Et₃N or K₂CO₃ | An organic or inorganic base is necessary to neutralize the hydrogen halide formed during the catalytic cycle. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |

| Temperature | 100-140 °C | High temperatures are often necessary for the Heck reaction, particularly with less reactive substrates. |

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5][6] This reaction provides a direct route to alkynyl-substituted ethyl 4-(trifluoromethyl)nicotinates, which are valuable intermediates in medicinal chemistry and materials science.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[5] The palladium catalyst facilitates the cross-coupling through a cycle similar to other cross-coupling reactions, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The electron-deficient nature of the halo-nicotinate substrate is expected to favor the initial oxidative addition step.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate with Phenylacetylene

This protocol is based on standard Sonogashira conditions for electron-poor heteroaryl chlorides.

-

Reaction Setup: To a Schlenk flask, add ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon.

-

Catalyst and Solvent Addition: Add bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and anhydrous triethylamine (Et₃N, 5 mL).

-

Reaction: Stir the mixture at 80 °C for 6-12 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable and commonly used palladium(II) precatalyst for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate, which is crucial for the transmetalation step. |

| Base | Et₃N or Diisopropylamine | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. |

| Solvent | Triethylamine, DMF, or THF | The choice of solvent depends on the solubility of the substrates and the reaction temperature. |

| Temperature | Room temperature to 100 °C | Milder conditions are often sufficient for Sonogashira couplings compared to other cross-coupling reactions. |

Buchwald-Hartwig Amination: Forming C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It enables the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is particularly useful for introducing amino substituents onto the ethyl 4-(trifluoromethyl)nicotinate core.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often critical for promoting the reductive elimination step and preventing catalyst decomposition.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate with Morpholine

This protocol is based on modern methods for the amination of challenging heteroaryl chlorides.

-

Reaction Setup: In a glovebox, add ethyl 2-chloro-4-(trifluoromethyl)nicotinate (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable ligand such as XPhos (0.02 mmol, 2 mol%) to a vial.

-

Reagent Addition: Add morpholine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL).

-

Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through a plug of silica gel, and rinse with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective palladium precursors for Buchwald-Hartwig amination. |

| Ligand | XPhos, SPhos, or other Buchwald ligands | Bulky, electron-rich biaryl phosphine ligands are essential for promoting the reductive elimination of the C-N bond and achieving high yields, especially with chloropyridines. |

| Base | NaOtBu or LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium amido intermediate. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred for this reaction. |

| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of ethyl 4-(trifluoromethyl)nicotinate. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel derivatives of this important heterocyclic building block. Careful consideration of the catalyst system, including the choice of ligand, is paramount to overcoming the challenges associated with the electron-deficient nature of the substrate and achieving high yields and selectivity.

References

-

Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama, etc.) in the presence of N-heterocyclic carbene-based catalysts. Topics in Current Chemistry, 269, 1-52.

-

Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Related C–N Couplings. Organometallics, 34(23), 5497-5508. [Link]

-

Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.

-

Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

-

Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

- de Vries, J. G. (2001). The Heck reaction.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. benchchem.com [benchchem.com]

- 3. Heck Reaction [organic-chemistry.org]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: Scalable Synthesis of 4-(Trifluoromethyl)nicotinic Acid and Esters

Executive Summary & Strategic Analysis

The synthesis of 4-(trifluoromethyl)nicotinic acid (4-TFNA) presents a classic problem in heteroaromatic chemistry: introducing a trifluoromethyl group at the 4-position of a pyridine ring is electronically disfavored via direct electrophilic substitution due to the electron-deficient nature of the nucleus. While radical trifluoromethylation (e.g., Minisci-type reactions) is popular in academic discovery, it often suffers from poor regioselectivity and high reagent costs (e.g., Langlois reagent or Togni's reagent) that render it unviable for multi-kilogram scale-up.

For industrial applications—specifically for the production of agrochemicals like Flonicamid —the "De Novo Ring Construction" strategy is superior. This approach builds the pyridine ring with the CF3 group already in place, utilizing ethyl 4,4,4-trifluoroacetoacetate (ETFOB) as the fluorinated building block.

This guide details a robust, field-proven 4-step protocol:

-

Cyclocondensation: Hantzsch-type synthesis of the pyridine core.

-

Aromatization/Chlorination: Conversion of pyridone tautomers to chloropyridines.

-

Hydrodehalogenation: Selective removal of chlorides via catalytic hydrogenation.

-

Hydrolysis/Esterification: Functional group manipulation to the final acid or ester.

Synthetic Pathway Visualization

The following flow diagram illustrates the critical path chosen for high-yield, scalable production.

Caption: Figure 1. The industrial "De Novo" synthesis route for 4-TFNA, prioritizing cost-effective precursors (ETFOB) and scalable unit operations.

Detailed Experimental Protocols

Phase 1: Pyridine Ring Construction (Cyclocondensation)

Objective: Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (exists in equilibrium with pyridone tautomers).

-

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFOB) [CAS: 372-31-6]

-

Cyanoacetamide [CAS: 107-91-5]

-

Potassium Hydroxide (KOH)[1]

-

Ethanol (Absolute)

-

-

Protocol:

-

Setup: Equip a 5L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Charging: Charge Ethanol (2.5 L) and KOH (1.1 eq). Stir until dissolved.

-

Addition: Add Cyanoacetamide (1.05 eq) and stir for 15 minutes at ambient temperature.

-

Controlled Addition: Add ETFOB (1.0 eq) dropwise over 60 minutes. Exotherm Warning: Maintain internal temp < 40°C.

-

Reaction: Heat the mixture to reflux (78°C) and hold for 10–12 hours. The solution will darken, and a heavy precipitate (the potassium salt of the product) may form.

-

Workup: Cool to 20°C. Acidify with HCl (6N) to pH 1–2. The product precipitates as a solid.[2][3]

-

Isolation: Filter the solid, wash with cold water (3x 500 mL) to remove inorganic salts, and dry in a vacuum oven at 60°C.

-

Expected Yield: 75–85%.

-

Phase 2: Aromatization via Chlorination

Objective: Conversion of the dihydroxy intermediate to 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine using Phosphorus Oxychloride.

-

Safety Critical: POCl3 is highly toxic and reacts violently with water. Scrubber systems must be active.

-

Protocol:

-

Setup: Glass-lined reactor or Hastelloy vessel.

-

Charging: Charge solid Intermediate A (from Phase 1).

-

Reagent: Add POCl3 (4.0 eq) carefully. Optional: Add PCl5 (0.1 eq) to accelerate reaction.

-

Reaction: Slowly ramp temperature to 100–110°C. Reflux for 4–6 hours. Evolution of HCl gas must be monitored and scrubbed.

-

Quench (Critical): Cool reaction mass to 40°C. Slowly pour the reaction mass onto crushed ice/water (exothermic!). Do not add water to the reaction vessel.

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Toluene.

-

Purification: Wash organic layer with sat.[3] NaHCO3 (to remove phosphoric acid residues) and brine. Evaporate solvent.[1][3]

-

Result: Off-white to yellow solid.

-

Phase 3: Selective Hydrodehalogenation

Objective: Removal of the chlorine atoms at positions 2 and 6 without reducing the nitrile or the pyridine ring.

-

Reagents:

-

Protocol:

-

Loading: In a high-pressure hydrogenation autoclave, dissolve the dichloro-intermediate in Ethanol (10 volumes).

-

Scavenger: Add Et3N (2.2 eq). Failure to add base will poison the catalyst with generated HCl.

-

Catalyst: Add 5 wt% loading of Pd/C.

-

Hydrogenation: Purge with N2, then H2. Pressurize to 3–5 bar (45–75 psi). Stir at 40–50°C.

-

Monitoring: Monitor H2 uptake. Reaction typically completes in 4–8 hours.

-

Filtration: Filter catalyst through a Celite bed (recover Pd for refining).

-

Isolation: Concentrate filtrate. The residue is 3-cyano-4-(trifluoromethyl)pyridine.[1][7][8]

-

Phase 4: Hydrolysis to 4-TFNA

Objective: Hydrolysis of the nitrile group to the carboxylic acid.

-

Protocol:

-

Suspend the nitrile from Phase 3 in 20% NaOH (aq).

-

Reflux (100°C) for 4 hours. Ammonia gas will evolve.

-

Cool to room temperature.

-

Acidify carefully with Conc. HCl to pH 2.0.

-

The target 4-(trifluoromethyl)nicotinic acid precipitates as a white crystalline solid.[2][3]

-

Recrystallization: Water or Water/EtOH mixture.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| ETFOB Purity | >98% GC | Impurities in ETFOB (e.g., ethyl trifluoroacetate) lead to non-cyclized byproducts that are difficult to separate. |

| POCl3 Quench | Temp < 20°C | Rapid quenching at high temps causes violent boiling and potential reactor over-pressurization. |

| H2 Pressure | 3–5 bar | >10 bar may risk reducing the pyridine ring to a piperidine or reducing the nitrile to an amine. |

| pH during Isolation | 1.5 – 2.0 | 4-TFNA is amphoteric. If pH is too low (<0.5), the hydrochloride salt may form and remain soluble; if too high (>3.5), the carboxylate remains soluble. |

Esterification Protocol (Derivative Synthesis)

To generate Ethyl 4-(trifluoromethyl)nicotinate :

-

Method: Fischer Esterification.

-

Process: Dissolve 4-TFNA in absolute Ethanol (10 vol). Add Conc. H2SO4 (0.5 eq) or Thionyl Chloride (1.1 eq) dropwise.

-

Reflux: 6 hours.

-

Workup: Concentrate solvent, neutralize with NaHCO3, extract into Ethyl Acetate.

-

Distillation: The ester can be purified by high-vacuum distillation (bp ~85°C @ 1 mmHg).

Scientific Grounding & Mechanism

The core of this synthesis relies on the regioselective condensation of the 1,3-dicarbonyl equivalent (ETFOB) with the cyanoacetamide. The trifluoromethyl group exerts a strong electron-withdrawing effect, making the carbonyl at the 3-position of ETFOB highly electrophilic.

Why this route?

-

Atom Economy: The carbons for the pyridine ring are assembled from two fragments, ensuring the CF3 ends up exactly at C4.

-

Scalability: Unlike lithiation routes that require -78°C (cryogenic) conditions and pyrophoric alkyl-lithiums [1], this route operates at standard reactor temperatures (-10°C to 110°C).

-

Flonicamid Context: This pathway is the industry standard for manufacturing Flonicamid (a pyridinecarboxamide insecticide), validating its robustness at multi-ton scales [2, 3].

Mechanistic Insight: Hydrodehalogenation Selectivity

The reduction of the 2,6-dichloro intermediate (Phase 3) is the most sensitive step. The presence of the electron-withdrawing CF3 and CN groups makes the C-Cl bonds susceptible to oxidative addition by Pd(0). However, the nitrile group is also reducible. By controlling pressure (low pressure, 3-5 bar) and using a non-acidic media (buffered with Et3N), the rate of hydrogenolysis (C-Cl cleavage) significantly exceeds the rate of nitrile reduction [4].

References

-

Vertex AI Search. (2025). Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. Retrieved from [Link]

-

Google Patents. (2018). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.[8] Retrieved from

-

Google Patents. (2010). CN101851193A - Preparation method of 4-trifluoromethyl nicotinic acid.[1][2][7][9][10][11] Retrieved from

Sources

- 1. Preparation method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]

- 9. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Note: A Robust and Scalable Protocol for the Amidation of Ethyl 4-(Trifluoromethyl)nicotinate using Trimethylaluminum

Introduction: The Significance of Trifluoromethyl-Substituted Nicotinamides

The 4-(trifluoromethyl)nicotinamide scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This moiety is a cornerstone of various commercial products, including the insecticide Flonicamid, highlighting the critical need for reliable and efficient synthetic routes to access this and related structures.[1] The conversion of readily available esters, such as Ethyl 4-(trifluoromethyl)nicotinate, into their corresponding amides is a fundamental and pivotal step in the synthesis of these high-value molecules.[2]

While classical amidation of esters via direct aminolysis often requires harsh conditions like high heat and pressure, modern synthetic methods offer milder and more efficient alternatives.[3][4] Among these, Lewis acid-mediated protocols have gained prominence for their ability to activate the ester carbonyl towards nucleophilic attack.[5] This application note provides a detailed, field-proven protocol for the amidation of Ethyl 4-(trifluoromethyl)nicotinate using trimethylaluminum (AlMe₃). This reagent acts as a powerful Lewis acid, facilitating a clean and high-yielding conversion under controlled conditions, making it an ideal choice for both research and process development settings.[6][7][8] The mechanism involves the formation of a reactive aluminum "ate" complex, which effectively delivers the amine nucleophile to the activated ester.[6][9]

Reaction Mechanism: The Role of Trimethylaluminum

The conversion of an ester to an amide is a nucleophilic acyl substitution reaction. The primary challenge is the relatively low electrophilicity of the ester carbonyl and the poor leaving group nature of the ethoxide. Trimethylaluminum overcomes these hurdles through a well-defined mechanism:

-

Lewis Acid Activation: The aluminum center of AlMe₃ coordinates to the carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.

-

"Ate" Complex Formation: The amine nucleophile reacts with the AlMe₃-ester adduct. This process forms an intermediate aluminum "ate" complex, which brings the ester and the amine into close proximity, facilitating the subsequent reaction.[6]

-

Nucleophilic Attack & Elimination: The coordinated amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate is driven by the formation of a stable aluminum-oxygen bond, leading to the elimination of the ethoxide group and the formation of the desired amide. Methane gas is evolved during the initial reaction of AlMe₃ with the amine.

Caption: Trimethylaluminum-mediated amidation mechanism.

Materials and Reagents

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon) due to the pyrophoric nature of trimethylaluminum.

| Reagent / Material | Grade | Supplier Example | Notes |

| Ethyl 4-(trifluoromethyl)nicotinate | >98% | Sigma-Aldrich, Combi-Blocks | Starting material. |

| Aqueous Ammonia (28-30%) | ACS Reagent | Fisher Scientific | For synthesis of the primary amide. |

| Trimethylaluminum (2.0 M in Toluene) | Solution | Sigma-Aldrich | Pyrophoric. Handle with extreme care. |

| Toluene | Anhydrous, >99.8% | Acros Organics | Reaction solvent. |

| Rochelle's Salt (Potassium sodium tartrate) | Reagent Grade | VWR | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |

| Hexanes | ACS Grade | EMD Millipore | For chromatography. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | For workup. |

| Brine (Saturated NaCl) | Aqueous Solution | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Round-bottom flasks, Condenser | Borosilicate Glass | - | Oven-dried before use. |

| Magnetic stirrer and stir bars | - | - | - |

| Syringes and Needles | - | - | For transfer of air-sensitive reagents. |

| Rubber Septa | - | - | For sealing flasks. |

Detailed Experimental Protocol

This protocol describes the synthesis of the parent 4-(trifluoromethyl)nicotinamide. For N-substituted amides, replace aqueous ammonia with the desired primary or secondary amine (1.1 equivalents).

Caption: Experimental workflow for amidation.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add Ethyl 4-(trifluoromethyl)nicotinate (e.g., 2.19 g, 10.0 mmol, 1.0 equiv). Purge the flask with nitrogen or argon.

-

Solvent Addition: Add anhydrous toluene (40 mL) via syringe to dissolve the ester.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

AlMe₃ Addition: (Caution: Exothermic reaction and gas evolution) Slowly add trimethylaluminum (2.0 M solution in toluene, 11.0 mL, 22.0 mmol, 2.2 equiv) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. Vigorous bubbling (methane evolution) may be observed if using an amine instead of ammonia.

-

Amine Addition: After the AlMe₃ addition is complete, continue stirring for 10 minutes. Then, slowly add aqueous ammonia (28%, ~2.0 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe.

-

Heating: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in an oil bath to 80-90 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed (typically 2-4 hours).

-

Quenching: (Caution: Exothermic) After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a separate beaker containing a vigorously stirred, saturated aqueous solution of Rochelle's salt (100 mL). Stir this biphasic mixture for 1 hour at room temperature until the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 70:30 to 50:50) to afford the pure 4-(trifluoromethyl)nicotinamide.[10]

Characterization and Data

The identity and purity of the synthesized 4-(trifluoromethyl)nicotinamide should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Yield | 80-95% (typical) |

| Molecular Formula | C₇H₅F₃N₂O |

| Molecular Weight | 190.13 g/mol [11] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.89 (d, J=5.1 Hz, 1H), 8.82 (s, 1H), 8.18 (br s, 1H, -NH), 7.85 (br s, 1H, -NH), 7.81 (d, J=5.1 Hz, 1H).[10] |

| LC-MS (ESI+) | m/z = 191.0 [M+H]⁺ |

| Purity (HPLC) | >98% (by area)[11] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive AlMe₃ (hydrolyzed).- Wet solvent or glassware.- Insufficient heating or reaction time. | - Use a fresh, properly stored bottle of AlMe₃.- Ensure all glassware is rigorously dried and use anhydrous solvent.- Increase reaction time and confirm temperature with a thermometer. |

| Formation of Side Products | - Reaction temperature too high.- Impure starting materials. | - Maintain the recommended reaction temperature.- Check the purity of the starting ester before use. |

| Difficult Workup (Emulsion) | - Incomplete quenching of aluminum salts. | - Stir the Rochelle's salt quench mixture for a longer period (1-2 hours) or add more of the solution.- A small amount of Celite filtration can help break up emulsions. |

| Low Yield after Purification | - Product loss during extraction.- Incorrect chromatography eluent. | - Ensure complete extraction with ethyl acetate.- Optimize the eluent system for chromatography using TLC first to achieve good separation (Rf ~0.3). |

References

- CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google P

- CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google P

-

synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Publishing. [Link]

-

Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters - Thieme Chemistry. [Link]

-

4-(trifluoromethyl)-nicotinamide Collaborative study - Cipac.org. [Link]

-

Formation of Amides From Esters - Master Organic Chemistry. [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. [Link]

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P

-

An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotinate - ResearchGate. [Link]

- Purification of nicotinamide - US2496114A - Google P

- Process for the purification of nicotinic acid amide I - US4447615A - Google P

-

Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. [Link]

-

The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2 - ResearchGate. [Link]

-

(PDF) Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids - ResearchGate. [Link]

-

Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method - eurl-pesticides.eu. [Link]

-

Converting Esters to Amides: "Aminolysis" - YouTube. [Link]

-

Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - MDPI. [Link]

-

Trimethylaluminum-mediated one-pot peptide elongation - PMC - NIH. [Link]

-

Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor as Key to the Synthesis of Rimonabant - The Royal Society of Chemistry. [Link]

-

Molecules | An Open Access Journal from MDPI . [Link]

-

Synthesis of Amides - Chemistry LibreTexts. [Link]

-

Fluorometric assay of rat tissue N-methyltransferases with nicotinamide and four isomeric methylnicotinamides - PubMed. [Link]

-

Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC - NIH. [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Trimethylaluminum-mediated one-pot peptide elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(TRIFLUOROMETHYL)NICOTINAMIDE | 158062-71-6 [chemicalbook.com]

- 11. cipac.org [cipac.org]

Application Notes & Protocols for Ethyl 4-(trifluoromethyl)nicotinate: A Key Intermediate in Pharmaceutical Synthesis

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved potency and pharmacokinetic profiles.[1][2] Ethyl 4-(trifluoromethyl)nicotinate stands out as a critical pyridine-based building block, offering a synthetically versatile handle for introducing the trifluoromethyl-pyridyl moiety into a wide array of complex target molecules. This guide provides an in-depth exploration of its properties, synthesis, and application, complete with detailed protocols designed for researchers and scientists in the pharmaceutical and agrochemical industries.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | Ethyl 4-(trifluoromethyl)nicotinate | [3] |

| Synonyms | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | [3] |

| CAS Number | 1214332-65-6 | [3] |

| Molecular Formula | C₉H₈F₃NO₂ | [3] |

| Molecular Weight | 219.16 g/mol | [3] |

| Appearance | Not specified, typically a solid or oil | |

| Melting Point | 146-148 °C (for the parent acid) | [1][4] |

| Boiling Point | ~290.4 °C (Predicted for the parent acid) | [4] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | [4] |

Note: Some data pertains to the parent compound, 4-(trifluoromethyl)nicotinic acid, due to its close relation and prevalence in literature.

Safety and Handling

Ethyl 4-(trifluoromethyl)nicotinate and its derivatives are classified as hazardous substances and must be handled with appropriate precautions.

| Hazard Statement | Description | Precautionary Measures |

| H302 | Harmful if swallowed. | P264, P270: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |

| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335 | May cause respiratory irritation. | P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][6] Keep away from strong oxidizing agents.[5][6]

The Role in Synthesis: A Gateway to Bioactive Molecules

Ethyl 4-(trifluoromethyl)nicotinate is rarely the final product; it is a crucial stepping stone. Its primary value lies in its conversion to other key intermediates, most notably 4-(trifluoromethyl)nicotinic acid, which is a precursor for a range of bioactive compounds.[1][4] The trifluoromethylpyridine motif is found in numerous agrochemicals and pharmaceuticals, highlighting the importance of this structural class.[2][7][8][9]

Generalized Synthetic Pathway

The synthesis of the parent acid often involves multi-step sequences, which can be adapted for the ethyl ester.[1][10][11] A common strategy involves the construction of the trifluoromethyl-substituted pyridine ring followed by functional group manipulations.

Caption: Generalized synthetic route to Ethyl 4-(trifluoromethyl)nicotinate.

Core Application: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

The most immediate and critical application of Ethyl 4-(trifluoromethyl)nicotinate is its hydrolysis to 4-(trifluoromethyl)nicotinic acid. This acid is a direct precursor to compounds like the insecticide Flonicamid and serves as a key building block for various pharmaceutical candidates, including inhibitors of the Hepatitis C virus (HCV) NS5B polymerase and Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors.[4]

Workflow: Ester Hydrolysis

The conversion is typically a straightforward base-catalyzed hydrolysis reaction. The choice of base and solvent is critical for achieving high yield and purity.

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Protocol: Base-Catalyzed Hydrolysis

This protocol describes the saponification of Ethyl 4-(trifluoromethyl)nicotinate to yield 4-(trifluoromethyl)nicotinic acid.

Materials:

-

Ethyl 4-(trifluoromethyl)nicotinate (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5 - 2.5 eq)

-

Tetrahydrofuran (THF)

-

Water (Deionized)

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4-(trifluoromethyl)nicotinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Causality: THF is used as a co-solvent to ensure the organic starting material is fully soluble in the aqueous reaction medium, preventing biphasic issues and promoting efficient reaction kinetics.

-

-

Addition of Base: Add sodium hydroxide (1.5 - 2.5 eq) to the solution.

-

Causality: A stoichiometric excess of NaOH is used to drive the hydrolysis reaction to completion and to account for any potential side reactions or impurities.

-

-

Heating: Heat the reaction mixture to reflux (approximately 60-70°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Cooling and Quenching: Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidification: Slowly add 2M HCl solution while stirring to acidify the mixture to a pH of 2-3. A white precipitate of the carboxylic acid should form.

-

Causality: Acidification protonates the carboxylate salt (formed in situ) to the neutral carboxylic acid, which is significantly less soluble in water, causing it to precipitate out of the solution.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality: While the product precipitates, some may remain dissolved. Extraction with a suitable organic solvent like ethyl acetate ensures maximum recovery of the product from the aqueous phase.

-

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The water wash removes residual inorganic salts and acid. The brine wash helps to break any emulsions and begins the drying process. Anhydrous sodium sulfate is a neutral drying agent that efficiently removes residual water.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-(trifluoromethyl)nicotinic acid as a solid. The product can be further purified by recrystallization if necessary.

Advanced Application: Amide Bond Formation for Drug Scaffolds

The resulting 4-(trifluoromethyl)nicotinic acid is a versatile precursor for forming amide bonds, a fundamental linkage in a vast number of pharmaceutical agents. This transformation is central to synthesizing molecules like the previously mentioned HCV polymerase inhibitors.

Workflow: Peptide Coupling

Caption: General workflow for amide bond formation using the derived acid.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling 4-(trifluoromethyl)nicotinic acid with a primary or secondary amine.

Materials:

-

4-(Trifluoromethyl)nicotinic acid (1.0 eq)

-

Target Amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Protocol:

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-(trifluoromethyl)nicotinic acid (1.0 eq), the target amine (1.1 eq), and HATU (1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids.

-

Causality: Anhydrous DMF is a polar aprotic solvent ideal for peptide couplings, as it effectively solubilizes the reactants and does not interfere with the reaction mechanism. The anhydrous condition is critical to prevent hydrolysis of the activated ester intermediate.

-

-

Base Addition: Cool the mixture in an ice bath (0°C) and add DIPEA (3.0 eq) dropwise.

-

Causality: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable), facilitating the reaction. Adding it at 0°C helps to control any exotherm and minimize potential side reactions like racemization.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Causality: The acidic wash removes excess DIPEA. The basic wash removes unreacted carboxylic acid and the acidic byproduct of HATU. The brine wash aids in phase separation.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

- Google Patents. (2019). CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Key Chemical Intermediates: The Significance of 4-(Trifluoromethyl)nicotinic Acid. Retrieved from [Link]

-

Patsnap. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet - Nicotine. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (2021). Continuous Flow Synthesis of Anticancer Drugs. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. Retrieved from [Link]

-

NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-chloro-6-(trifluoromethyl)nicotinate. Retrieved from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Retrieved from [Link]

-

Lead Sciences. (n.d.). Ethyl 4-(trifluoromethyl)nicotinate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 1214332-65-6 | MFCD11977214 | Ethyl 4-(Trifluoromethyl)Nicotinate [aaronchem.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

Synthetic routes to functionalized 4-trifluoromethylpyridines

Application Note: Strategic Synthesis and Functionalization of 4-Trifluoromethylpyridines for Medicinal Chemistry

Executive Summary

The 4-trifluoromethylpyridine (4-TFMP) motif is a privileged pharmacophore in modern drug discovery, serving as a critical bioisostere for lipophilic spacers and metabolic blockers. Its presence modulates

Despite its utility, the synthesis of 4-TFMP derivatives remains non-trivial due to the electron-deficient nature of the pyridine ring, which resists classical electrophilic aromatic substitution, and the high energy barrier for nucleophilic trifluoromethylation.

This guide details three distinct, field-validated synthetic routes:

-

Transition-Metal Catalyzed Cross-Coupling: The high-fidelity route for pre-functionalized scaffolds.

-

Innate Radical Trifluoromethylation (Minisci-Type): The late-stage functionalization (LSF) route for complex intermediates.

-

De Novo Cyclization: The scalable route for building block synthesis.

Strategic Overview

The choice of synthetic route depends heavily on the stage of drug development and the availability of precursors.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and project phase.

Route 1: Copper-Mediated Cross-Coupling (The Precision Route)

Principle:

This method utilizes the "Ruppert-Prakash" reagent (

Mechanism:

The reaction proceeds via a reductive elimination from a high-valent

Figure 2: Simplified mechanism of Copper-mediated trifluoromethylation.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: 4-Iodo-2-methylpyridine (1.0 equiv, 1.0 mmol)

-

Reagent:

(2.0 equiv) -

Catalyst/Mediator: CuI (1.1 equiv)

-

Activator: KF (2.0 equiv) or CsF

-

Solvent: DMF/NMP (1:1 mixture, anhydrous)

Protocol:

-

Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool to room temperature (RT) under a stream of argon.

-